REACTION_CXSMILES
|
FC(F)(F)[C:3]([CH:5]1[CH:10]2[C:11]([CH3:13])([CH3:12])[C:7]([CH3:14])([CH2:8][CH2:9]2)[C:6]1=[O:15])=O.C([O-])([O-])=O.[K+].[K+].C1OCCOCCOCCOCCOCCOC1.C=O>C1C=CC=CC=1>[CH3:12][C:11]1([CH3:13])[C:7]2([CH3:14])[C:6]([C:5](=[CH2:3])[CH:10]1[CH2:9][CH2:8]2)=[O:15] |f:1.2.3|
|
Name
|
3-(trifluoroacetyl)camphor
|
Quantity
|
45 mg
|
Type
|
reactant
|
Smiles
|
FC(C(=O)C1C(C2(CCC1C2(C)C)C)=O)(F)F
|
Name
|
|
Quantity
|
82 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
13 mg
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux (oil bath=90° C.) for 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
ADDITION
|
Details
|
saturated aqueousNH4Cl (10 mL) was added
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with EtOAc (3×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C2CCC1(C(=O)C2=C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 102.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |